molecular formula C9H10ClN3O B2588140 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride CAS No. 2253640-36-5

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride

Katalognummer: B2588140
CAS-Nummer: 2253640-36-5
Molekulargewicht: 211.65
InChI-Schlüssel: OWEIIJVPWFUEOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride is a chemical compound based on the 1,8-naphthyridine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers are interested in 1,8-naphthyridine derivatives for their significant potential in anticancer research. Certain derivatives function as DNA intercalators, binding to double-stranded DNA and inhibiting DNA duplication and transcription, which can suppress cancer cell growth . For instance, the 1,8-naphthyridine-based drug Voreloxin intercalates DNA and inhibits topoisomerase II, leading to replication-dependent DNA damage and apoptosis . Furthermore, novel 1,8-naphthyridine-3-carboxamide derivatives have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MCF7) . Beyond oncology, the 1,8-naphthyridine scaffold is found in molecules with a wide spectrum of other biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties . Recent patents also highlight the development of novel naphthyridinone derivatives for use in the treatment of arrhythmia, indicating potential cardiovascular research applications . The specific 7-(aminomethyl) substitution on this compound may offer a versatile handle for further chemical modification, making it a valuable intermediate or probe for developing new therapeutic agents and studying biological mechanisms. This product is intended for research purposes only.

Eigenschaften

IUPAC Name

7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7;/h1-4H,5,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIIJVPWFUEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-36-5
Record name 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural, Physicochemical, and Synthetic Profiling of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1,8-naphthyridine scaffold is a highly privileged motif in medicinal and supramolecular chemistry, renowned for its rigid planar structure and versatile hydrogen-bonding capabilities[1]. Specifically, 7-(aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride (CAS: 2253640-36-5) represents a critical functionalized derivative[2]. By incorporating a flexible, protonatable aminomethyl group at the C7 position, this compound serves as an advanced intermediate for drug discovery and a potent hydrogen-bond donor-acceptor array for nucleic acid recognition. This whitepaper provides an in-depth technical analysis of its structural properties, tautomeric behavior, synthetic methodologies, and applications.

Structural and Physicochemical Profiling

The core of the molecule is the 1,8-naphthyridin-2-one system, which exhibits classic lactam-lactim tautomerism[3]. While the compound is often referred to by its synonymous nomenclature, 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one[2], the lactam form (1H-1,8-naphthyridin-2-one) is the thermodynamically favored state in both the solid state and polar solutions[3].

The primary amine at the C7 position introduces significant basicity. To ensure shelf stability and prevent oxidative degradation or spontaneous self-condensation, the compound is universally synthesized and stored as a hydrochloride salt[2].

Table 1: Key Physicochemical Properties

PropertyValue / Description
CAS Registry Number 2253640-36-5
Chemical Formula C₉H₁₀ClN₃O (HCl salt)
Molar Mass 211.65 g/mol
Topological Polar Surface Area (TPSA) ~70.1 Ų
Hydrogen Bond Donors 3 (Ammonium -NH₃⁺, Lactam -NH)
Hydrogen Bond Acceptors 2 (Carbonyl -C=O, Pyridine -N=)
Preferred Tautomer Lactam (1H-1,8-naphthyridin-2-one)
Mechanistic Insights: Tautomerism and Hydrogen Bonding

The utility of 1,8-naphthyridine-2-one derivatives stems from their ability to form complementary multiple hydrogen bonds. They act as potent Acceptor-Donor-Donor (ADD) or Donor-Acceptor-Acceptor (DAA) arrays, depending on their substitution and tautomeric state, allowing them to selectively bind to nucleobases like guanine or thymine[4].

The addition of the 7-aminomethyl group serves a dual purpose:

  • Electrostatic Anchoring: At physiological pH, the primary amine is protonated. This localized positive charge enhances binding affinity to the negatively charged phosphodiester backbone of DNA or RNA.

  • Conformational Flexibility: Unlike rigid ring substituents, the methylene linker allows the amine to rotate and optimize its geometry for intermolecular hydrogen bonding.

Tautomerism Lactam Lactam Form (1H-1,8-naphthyridin-2-one) Lactim Lactim Form (2-hydroxy-1,8-naphthyridine) Lactam->Lactim Tautomerization (Solvent dependent) Salt HCl Salt (Ammonium Lactam) Lactam->Salt + HCl (Protonation)

Caption: Tautomeric equilibrium and protonation state of the naphthyridine core.

Synthetic Methodology and Validation

The synthesis of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride requires strict control over the amination step. Direct amination of a halomethyl heterocycle with ammonia frequently yields an intractable mixture of primary, secondary, and tertiary amines due to over-alkylation. To circumvent this, an indirect azidation-reduction sequence is employed.

Protocol: Step-by-Step Synthesis

Objective: To synthesize the target HCl salt from 7-methyl-1H-1,8-naphthyridin-2-one with high primary amine selectivity.

  • Step 1: Radical Chlorination Dissolve 7-methyl-1H-1,8-naphthyridin-2-one in anhydrous acetonitrile. Add 1.1 equivalents of N-chlorosuccinimide (NCS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux for 4 hours. Causality: Radical conditions specifically target the benzylic-like 7-methyl group, leaving the electron-deficient naphthyridine ring intact.

  • Step 2: Azidation Isolate the 7-(chloromethyl) intermediate and dissolve in N,N-dimethylformamide (DMF). Add 1.5 equivalents of sodium azide (NaN₃) and stir at room temperature for 12 hours. Causality: Utilizing the azide nucleophile strictly limits the substitution to a single nitrogen insertion, entirely preventing over-alkylation.

  • Step 3: Reduction (Self-Validating Checkpoint) Dissolve the azido intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Validation: Prior to proceeding, perform IR spectroscopy on an aliquot. The complete disappearance of the sharp, intense azide stretch at ~2100 cm⁻¹ acts as a self-validating checkpoint confirming total reduction to the free amine.

  • Step 4: Salt Formation Filter the reaction mixture through Celite to remove the Pd/C. To the filtrate at 0°C, add a stoichiometric excess of 2M ethanolic HCl dropwise. Causality: Immediate conversion to the hydrochloride salt neutralizes the nucleophilic primary amine, preventing it from undergoing intermolecular Schiff base formation with the lactam carbonyl of adjacent molecules. Filter the resulting precipitate to yield the final product.

Synthesis SM 7-Methyl-1H-1,8- naphthyridin-2-one Halo 7-(Chloromethyl)-1H-1,8- naphthyridin-2-one SM->Halo NCS, AIBN Azide 7-(Azidomethyl)-1H-1,8- naphthyridin-2-one Halo->Azide NaN3 Amine 7-(Aminomethyl)-1H-1,8- naphthyridin-2-one Azide->Amine Pd/C, H2 Salt Target HCl Salt Amine->Salt HCl (g)

Caption: Step-by-step synthetic workflow from 7-methyl-1,8-naphthyridine to the HCl salt.

Table 2: Diagnostic ¹H-NMR Shifts (DMSO-d₆) for Quality Control

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration
Lactam N-H (H1) ~12.0 - 12.5Singlet (broad)1H
Ammonium -NH₃⁺ ~8.2 - 8.5Singlet (broad)3H
Aromatic H4 ~8.0 - 8.1Doublet1H
Aromatic H5 ~7.8 - 7.9Doublet1H
Methylene -CH₂- ~4.1 - 4.3Singlet2H
Applications in Medicinal Chemistry

The 1,8-naphthyridine core is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains[1].

Targeting Nucleic Acid Repeat Expansions: Small molecules containing the 2-amino-1,8-naphthyridine motif are deployed as molecular probes and potential therapeutics for neurological disorders. For example, heterodimers containing the 1,8-naphthyridine scaffold have been proven to selectively bind to CTG/CTG triads via complementary hydrogen bonding[4]. The 7-aminomethyl derivative can be utilized as a modular building block to synthesize these complex "X-linker-Y" type DNA-binding molecules[4].

Enzyme Inhibition: Derivatives of 1,8-naphthyridin-2-one exhibit profound biological activity against critical viral and bacterial enzymes. Notably, functionalized 1,8-naphthyridines serve as highly potent inhibitors of HIV-1 integrase (particularly against raltegravir-resistant mutants) by chelating active-site metal ions[5]. Furthermore, the scaffold demonstrates broad-spectrum antibacterial activity by inhibiting targets such as DNA Gyrase and Penicillin-Binding Protein 6 (PBP6)[1].

References
  • [1] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate.

  • [2] 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. NextSDS.

  • [4] The heterodimer of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline binds to the CTG/CTG triad via hydrogen bonding. Osaka University.

  • [5] 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications.

  • [3] Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. ResearchGate.

Sources

The Dual-Pronged Assault on Genomic Instability: A Technical Guide to the Mechanism of Action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 1,8-Naphthyridin-2-one Scaffold in Oncology

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in anticancer therapy.[1] This heterocyclic framework serves as a versatile template for the design of targeted therapies. Within this class, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives have garnered substantial interest for their potent activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR). This guide provides an in-depth exploration of the core mechanism of action of these derivatives, offering insights for researchers and drug development professionals in the field of oncology.

The Primary Target: Unraveling the Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs).[2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.

The Two-Fold Mechanism of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatives

The therapeutic efficacy of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives stems from a dual mechanism of action that not only inhibits the catalytic activity of PARP but also exploits a more cytotoxic effect known as PARP trapping.

Catalytic Inhibition: Competing with NAD+

The 1,8-naphthyridin-2-one core of these derivatives is designed to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. By binding to the nicotinamide-binding pocket of PARP1, these compounds competitively inhibit its enzymatic activity.[3] This blockade of PARP's catalytic function prevents the synthesis of PAR chains, thereby hindering the recruitment of the DNA repair machinery to the site of an SSB. As a result, SSBs accumulate within the cell.

PARP Trapping: A More Potent Cytotoxic Blow

The Principle of Synthetic Lethality: Exploiting Tumor-Specific Vulnerabilities

The accumulation of DSBs is not necessarily lethal to a healthy cell, as it can utilize the high-fidelity homologous recombination (HR) pathway for repair. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5] In these HR-deficient cancer cells, the DSBs generated by PARP inhibitors cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.

Signaling Pathway and Points of Intervention

The following diagram illustrates the PARP1-mediated single-strand break repair pathway and the dual inhibitory action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response (Single-Strand Break) cluster_1 Intervention by 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatives SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair mediates Inhibitor 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivative Inhibitor->PARP1 competitively binds Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping Inhibitor->PARP_Trapping Catalytic_Inhibition->PAR blocks synthesis PARP_Trapping->PARP1 stabilizes complex DSB Double-Strand Break (DSB) PARP_Trapping->DSB leads to Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: PARP1-mediated DNA repair and its inhibition.

Structure-Activity Relationship: The Critical Role of the 7-Aminomethyl Group

While the 1,8-naphthyridin-2-one core serves as the pharmacophore responsible for binding to the nicotinamide pocket of PARP, the substituent at the 7-position plays a crucial role in modulating the potency and selectivity of these inhibitors.[6] The aminomethyl group at this position can engage in additional interactions with the amino acid residues of the PARP enzyme, thereby enhancing binding affinity and influencing the overall inhibitory profile. Further optimization of this side chain can lead to improved potency, selectivity for PARP1 over other PARP isoforms like PARP2, and favorable pharmacokinetic properties.[7]

Quantitative Analysis of Naphthyridinone-Based PARP Inhibitors

The following table summarizes the inhibitory activities of representative naphthyridinone-based PARP inhibitors, highlighting the low nanomolar potency that can be achieved with this scaffold. While specific data for 7-(aminomethyl) derivatives are being actively pursued, the data for closely related analogs underscore the potential of this chemical class.

Compound IDPARP-1 IC50 (nM)Cellular Activity (IC50, nM) in BRCA mutant cellsPARP-1 DNA Trapping (IC50, nM)Selectivity (PARP-1 vs PARP-2)Reference
8m (a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative) 0.494.82 (in DLD-1)1.85>1000-fold[7]
AZD5305 (a 1,5-naphthyridin-3-yl)methyl]piperazin-1-yl} derivative) ---High selectivity for PARP1[8]
Compound 26 (a benzo[de]naphthyridin-7(8H)-one derivative) 0.31Moderate--[9]
Compound 41 (a benzo[de][8]naphthyridin-7(8H)-one derivative) < 0.26 (CC50)< 0.26 (in MDA-MB-436)--[9]

Experimental Protocols for Mechanistic Validation

To characterize the mechanism of action of novel 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives, the following experimental workflows are essential.

PARP Enzymatic Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.

Workflow Diagram:

PARP_Enzymatic_Assay cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection and Analysis A Prepare assay buffer E Add PARP1, activated DNA, and test compound to microplate wells A->E B Dilute recombinant PARP1 enzyme B->E C Prepare activated DNA C->E D Create serial dilutions of test compound D->E F Initiate reaction with NAD+/biotinylated-NAD+ mixture E->F G Incubate at 37°C F->G H Stop reaction and wash plate G->H I Add streptavidin-HRP conjugate H->I J Add chemiluminescent substrate I->J K Read luminescence J->K L Calculate % inhibition and determine IC50 K->L

Caption: Workflow for a PARP enzymatic assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones and wash with PBS.

  • Reaction Mixture Preparation: In each well, add activated DNA, recombinant human PARP1 enzyme, and varying concentrations of the 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivative.

  • Reaction Initiation: Start the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unincorporated NAD+. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.

Workflow Diagram:

PARP_Trapping_Assay cluster_0 Complex Formation cluster_1 Trapping and Detection cluster_2 Data Analysis A Incubate recombinant PARP1 with a fluorescently labeled DNA oligonucleotide containing a nick B Add varying concentrations of the test compound A->B C Add a high-salt buffer to dissociate non-covalently bound proteins B->C D Measure the fluorescence polarization of the solution C->D E An increase in fluorescence polarization indicates PARP trapping D->E F Plot the change in polarization against inhibitor concentration to determine trapping potency (EC50) E->F

Sources

Engineering Supramolecular Recognition Systems Using 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of supramolecular systems relies heavily on pre-organized, highly directional non-covalent interactions. Among heterocyclic synthons, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one (AMND) has emerged as a privileged building block. By combining a rigid hydrogen-bonding interface with an orthogonal aliphatic conjugation handle, AMND enables the construction of advanced materials ranging from precision DNA-mismatch binding ligands to self-assembling dendrimers. This whitepaper provides an in-depth technical analysis of AMND’s structural mechanics, target recognition pathways, and field-proven experimental protocols for drug development professionals and materials scientists.

Structural and Electronic Foundations

The 1,8-Naphthyridine Core and Hydrogen-Bonding Arrays

The efficacy of AMND in molecular recognition stems from its rigid, planar bicyclic framework, which minimizes the entropic penalty typically associated with the assembly of flexible ligands . The 1H-1,8-naphthyridin-2-one core presents a highly specific Donor-Acceptor-Acceptor (D-A-A) hydrogen-bonding array.

  • Donor (D): The lactam N-H group (N1).

  • Acceptor (A): The lactam carbonyl oxygen (C2=O).

  • Acceptor (A): The bare pyridine-like nitrogen (N8).

This D-A-A face is perfectly complementary to the Acceptor-Donor-Donor (A-D-D) face of guanine (C6=O, N1-H, N2-H). Furthermore, the core is subject to pH-dependent tautomerization. Under slightly acidic conditions, protonation at N8 shifts the electronic distribution, enabling the molecule to adopt a D-D-A array that selectively recognizes cytosine .

The Strategic Role of the 7-Aminomethyl Handle

While direct functionalization of the naphthyridine ring (e.g., 7-amino derivatives) alters the electronic density and tautomeric equilibrium of the recognition face, the 7-aminomethyl group (-CH₂-NH₂) serves as an orthogonal synthetic handle.

  • Causality: The methylene spacer electronically decouples the primary amine from the conjugated π -system. This preserves the intrinsic binding affinity ( Kd​ ) of the naphthyridine core while providing a highly nucleophilic site for bioconjugation to polymers, fluorophores, or polyhedral oligomeric silsesquioxane (POSS) dendrimers.

  • Steric Relief: The sp3 hybridized carbon projects the attached macromolecular scaffold away from the planar recognition face, preventing steric clashes during target intercalation or self-assembly.

HBonding AMND AMND Core (Lactam Form) Tautomer Tautomerization (pH dependent) AMND->Tautomer G_Target Guanine Target (A-D-D Array) Tautomer->G_Target Neutral pH C_Target Cytosine Target (D-A-A Array) Tautomer->C_Target Acidic pH Complex_G AMND-G Complex (D-A-A : A-D-D) G_Target->Complex_G Complex_C AMND-C Complex (Protonated State) C_Target->Complex_C

Caption: pH-dependent tautomerization and target recognition pathways of the AMND core.

Mechanisms of Supramolecular Recognition

Nucleic Acid Recognition and Mismatch Targeting

AMND derivatives are highly effective in targeting specific DNA and RNA sequences, particularly G-G mismatches. When two AMND units are tethered together via their 7-aminomethyl handles to form a macrocycle (e.g., Cyclic Mismatch Binding Ligands like CMBL4), the resulting dimer can intercalate into the DNA helix. The dual D-A-A arrays simultaneously hydrogen-bond with the mismatched guanines, inducing the flipping out of adjacent bases (such as thymine) and stabilizing the destabilized region .

Dendritic Amplification via POSS-Cores

To overcome the inherently weak nature of single hydrogen bonds in competitive aqueous media, AMND can be grafted onto multivalent scaffolds. Conjugating the 7-aminomethyl handle to a Polyhedral Oligomeric Silsesquioxane (POSS) dendrimer dramatically enhances the local concentration of the recognition motifs. This multivalent presentation results in a cooperative binding effect, shifting the affinity for targets like Guanosine Triphosphate (GTP) from the millimolar to the nanomolar range .

Quantitative Data: Binding Affinities

The following table summarizes the thermodynamic binding parameters of AMND and its derivatives across various supramolecular targets, highlighting the impact of scaffold architecture on avidity.

Ligand SystemTarget AnalyteSolvent SystemBinding Affinity ( Kd​ )Recognition Motif
AMND Monomer Guanosine (G)CDCl₃ / 1% DMSO-d₆ ∼1.2×10−4 MD-A-A : A-D-D
AMND Monomer Cytidine (C)Acidic Buffer (pH 5.0) ∼3.5×10−5 MD-D-A : A-A-D (Protonated)
AMND-POSS Dendrimer Guanosine TriphosphateAqueous Buffer (pH 7.4) ∼2.1×10−7 MMultivalent D-A-A Cooperative
AMND Dimer (CMBL4) G-G Mismatch (DNA)Aqueous Buffer (pH 7.0) 53×10−9 MIntercalation + Dual H-Bonding

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and a built-in validation metric.

Protocol 1: Bioconjugation of AMND to a Polymeric/Dendrimer Scaffold

This protocol details the attachment of AMND to a carboxylate-terminated POSS dendrimer.

  • Activation: Dissolve the carboxylate-terminated scaffold (1.0 eq) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq). Stir for 2 hours at room temperature.

    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive NHS-ester intermediate, ensuring maximum yield.

  • Coupling: Add AMND (1.2 eq per carboxylate group) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Stir under argon for 24 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to keep the 7-aminomethyl group deprotonated and highly nucleophilic, while the argon atmosphere prevents oxidative degradation of the naphthyridine core.

  • Purification: Precipitate the product dropwise into cold diethyl ether. Isolate via centrifugation and purify using Size-Exclusion Chromatography (SEC) with Sephadex LH-20.

    • Causality: SEC effectively separates the bulky dendrimer conjugate from unreacted AMND monomers, which would otherwise act as competitive inhibitors during subsequent binding assays.

  • System Validation: Analyze the purified fraction via FT-IR spectroscopy. The disappearance of the primary amine N-H stretch ( ∼3400 cm⁻¹) and the appearance of a distinct amide I carbonyl stretch ( ∼1650 cm⁻¹) confirms successful covalent conjugation, validating the structural integrity of the material.

Protocol 2: Quantifying Supramolecular Affinity via ¹H NMR Titration

This protocol determines the Kd​ of the AMND conjugate with a guanosine target.

  • Sample Preparation: Prepare a 1.0 mM solution of the AMND-conjugate in CDCl₃ containing 1% DMSO-d₆.

    • Causality: Pure CDCl₃ often lacks the solvating power for polar conjugates. A strict 1% DMSO-d₆ limit ensures solubility without allowing the highly polar DMSO to outcompete the target for the naphthyridine hydrogen bonds.

  • Titration: Sequentially add aliquots of a concentrated Guanosine target solution (0.1 to 10.0 equivalents) directly into the NMR tube. Record a ¹H NMR spectrum after each addition.

  • Observation: Monitor the chemical shift of the lactam N-H proton (initially located between 10.0–11.5 ppm).

    • Causality: As the D-A-A array hydrogen-bonds with the target, electron density is drawn away from the lactam proton. This deshielding effect causes a pronounced, concentration-dependent downfield shift ( Δδ ).

  • Data Fitting: Plot Δδ against the guest concentration. Apply non-linear regression using a 1:1 binding isotherm equation to extract the Kd​ .

  • System Validation (Control): Perform a parallel titration using an Adenosine target (which lacks the complementary A-D-D array). The absence of a significant downfield shift in the lactam N-H proton validates that the measured Kd​ is driven strictly by specific D-A-A : A-D-D complementarity, ruling out non-specific electrostatic or solvent effects.

Workflow Prep 1. Conjugation React 7-Aminomethyl NMR 2. 1H NMR Titration Track N-H Shifts Prep->NMR SPR 3. Control Assay Adenosine Titration Prep->SPR Isotherm 4. Isotherm Fitting Non-linear Regression NMR->Isotherm SPR->Isotherm Kd 5. Kd Determination Quantify Specific Affinity Isotherm->Kd

Caption: Self-validating experimental workflow for determining specific supramolecular binding affinity.

References

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. RSC Advances, 2015. URL:[Link]

  • Enhancement of affinity in molecular recognition via hydrogen bonds by POSS-core dendrimer and its application for selective complex formation between guanosine triphosphate and 1,8-naphthyridine derivatives. Organic & Biomolecular Chemistry, 2005. URL: [Link]

  • Cyclic mismatch binding ligand CMBL4 binds to the 5′-T-3′/5′-GG-3′ site by inducing the flipping out of thymine base. Nucleic Acids Research, 2016. URL:[Link]

  • Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 2002. URL:[Link]

crystallographic data for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Analogues

Abstract

The 1,8-naphthyridin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing solid-state properties. This guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of this important class of compounds. Due to the absence of publicly available crystal structure data for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride, this document will use the detailed, published crystallographic data for the closely related analogue, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate , as a practical case study to illustrate the core principles and workflows.

Significance of the 1,8-Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine framework is a heterocyclic system that has garnered immense interest from researchers globally. Its rigid structure and versatile substitution patterns make it a cornerstone in the development of novel therapeutic agents across a wide range of diseases. Derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Many 1,8-naphthyridine derivatives function as potent anticancer agents, some acting as DNA intercalators that disrupt DNA replication and transcription in cancer cells[1][2][3].

  • Antimicrobial: The scaffold is a key component in several antibiotics, such as nalidixic acid and gemifloxacin[4].

  • Neurological and Other Disorders: The therapeutic reach of these compounds extends to applications in neurological conditions like Alzheimer's disease, as well as anti-inflammatory, analgesic, antiviral, and antihypertensive agents[4][5].

Given this therapeutic importance, a detailed understanding of the molecular geometry, intermolecular interactions, and crystal packing is critical. This knowledge, derived from single-crystal X-ray diffraction, enables scientists to predict and modulate properties like solubility, stability, and receptor binding affinity.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that bridges chemistry, physics, and computational analysis. Each step is critical for obtaining a high-quality, reliable model of the molecular and supramolecular structure.

Step 1: High-Purity Synthesis and Crystal Growth

Expertise & Causality: The foundation of a successful crystallographic study is a high-quality single crystal. This requires starting with a compound of high purity (>98%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The goal of crystallization is not to produce a large volume of solid, but to encourage the slow, ordered growth of a few perfect crystals.

Protocol: Vapor Diffusion for Crystal Growth This method is effective for growing high-quality crystals of small organic molecules like the case study compound, 7-amino-1,8-naphthyridin-2(1H)-one[6].

  • Dissolution: Dissolve the purified compound in a small volume of a suitable solvent in which it is readily soluble (e.g., a 4:1 mixture of acetonitrile and methanol)[6].

  • System Setup: Place this solution, in an open vial, inside a larger, sealed chamber (e.g., a beaker covered with parafilm). The chamber should contain a larger volume of an "anti-solvent"—a volatile solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., diethyl ether)[6].

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound's solution.

  • Crystallization: As the concentration of the anti-solvent in the inner vial gradually increases, the solubility of the compound decreases, pushing the solution towards supersaturation and inducing the slow formation of well-ordered crystals over several days.

Step 2: Crystal Selection and Data Collection

Expertise & Causality: A suitable crystal should be selected under a microscope. Ideal candidates are free of cracks and defects, with well-defined faces. The crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern[6].

Protocol: Data Collection on a CCD Diffractometer

  • Mounting: A single crystal of appropriate size (e.g., 0.22 × 0.20 × 0.02 mm) is carefully mounted on a loop (e.g., a MiTeGen MicroMount) with cryo-protectant oil[6].

  • Centering: The crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated. Software automatically indexes the diffraction spots to determine the unit cell parameters and collects a full dataset by measuring the intensity and position of thousands of reflections[6].

  • Data Reduction: The raw data is processed to correct for experimental factors (e.g., absorption effects using methods like multi-scan) and to generate a final reflection file for structure solution[6].

Step 3: Structure Solution and Refinement

Expertise & Causality: The collected diffraction data contains the information needed to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model. The final step, refinement, is an iterative process of adjusting the atomic positions and thermal parameters of the model to achieve the best possible fit with the experimental diffraction data.

Workflow Diagram

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis 1. Synthesis & Purification Crystallization 2. Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Mounting 3. Crystal Selection & Mounting Crystallization->Mounting DataCollection 4. X-ray Data Collection Mounting->DataCollection DataProcessing 5. Data Reduction & Integration DataCollection->DataProcessing StructureSolution 6. Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution Refinement 7. Model Building & Refinement StructureSolution->Refinement Refinement->StructureSolution Iterative Process Validation 8. Final Validation (CheckCIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Crystallographic Data and Structural Analysis (Case Study)

The crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate provides critical insights into the molecular conformation and intermolecular forces that govern the solid-state assembly of this class of compounds[6][7].

Summary of Crystallographic Data
ParameterValue
Chemical FormulaC₈H₇N₃O·H₂O
Formula Weight179.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5413 (9)
b (Å)17.1560 (16)
c (Å)4.9954 (4)
β (°)95.19 (2)
Volume (ų)814.34 (13)
Z (Molecules/Unit Cell)4
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
Data sourced from Acta Crystallographica Section E[6].
Key Structural Features and Intermolecular Interactions

The crystal packing of this analogue is dominated by a robust network of hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the crystal lattice.

  • Hydrogen-Bonded Tapes: Adjacent organic molecules are linked together by N—H···N and N—H···O hydrogen bonds, forming one-dimensional "tapes" that propagate along the crystallographic a-axis[6][7].

  • Water Chains: The water molecules of hydration are not isolated. They form their own one-dimensional chains through O—H···O hydrogen bonds, extending along the b-axis[6].

  • Three-Dimensional Network: These organic tapes and water chains are further interconnected by O—H···O hydrogen bonds, creating a stable, three-dimensional supramolecular network[6][7].

  • π–π Stacking: The planar 1,8-naphthyridine ring systems engage in significant π–π stacking interactions. The interplanar separation is 3.246 (1) Å, with a centroid–centroid distance of 3.825 (2) Å, further stabilizing the overall crystal structure[6][7].

Visualization of Key Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_water Water Chain N1_A N-H N8_B N N1_A->N8_B N-H···N (Forms 1D Tape) O1_A C=O N7_C N-H N7_C->O1_A N-H···O (Forms 1D Tape) H2O_1 H-O-H H2O_1->O1_A O-H···O (Links Tapes & Water)

Caption: Key Hydrogen Bonds in 7-Amino-1,8-naphthyridin-2(1H)-one.

Conclusion

Crystallographic analysis is an indispensable tool in modern drug development. As demonstrated through the case study of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, single-crystal X-ray diffraction provides an unambiguous determination of molecular structure and reveals the complex interplay of non-covalent interactions that dictate crystal packing. This detailed structural information is fundamental for understanding the physicochemical properties of active pharmaceutical ingredients and for guiding the design of next-generation therapeutics based on the versatile 1,8-naphthyridine scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
  • Mini-Reviews in Medicinal Chemistry. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. Available at: [Link]

  • Madaan, A., Verma, R., Kumar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12). Available at: [Link]

  • Semantic Scholar. (n.d.). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Chemistry & Biodiversity. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available at: [Link]

  • PubMed. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Available at: [Link]

Sources

Methodological & Application

how to prepare stock solutions of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HCl Stock Solutions

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged heterocyclic structure in medicinal chemistry, frequently deployed in the development of antimicrobial agents, kinase inhibitors, and targeted protein degraders such as BCL6 PROTACs . The specific derivative, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one , features a primary amine that serves as an ideal synthetic vector for linker attachment.

Procuring and handling this compound as a hydrochloride (HCl) salt significantly enhances its handling stability and downstream aqueous solubility. However, the presence of the reactive primary amine and the lactam-like naphthyridinone core requires stringent protocols during stock solution preparation to prevent oxidation, hydrolysis, and thermal degradation. This guide provides a field-proven, self-validating methodology for preparing high-fidelity stock solutions suitable for high-throughput screening (HTS) and in vitro assays.

Physicochemical Profiling & Causality of Solvent Selection

Before preparing a stock solution, it is critical to understand how the molecular properties dictate solvent compatibility. While the 1,8-naphthyridine core is inherently hydrophobic, the protonated aminomethyl group (HCl salt) lowers the partition coefficient (LogP).

Table 1: Physicochemical Properties & Handling Impact

ParameterValueImpact on Experimental Handling
CAS Number 2253640-36-5Unique identifier for procurement and safety tracking .
Molecular Weight (Free Base) 175.19 g/mol Baseline mass of the active pharmacophore.
Molecular Weight (HCl Salt) 211.65 g/mol Critical: Requires mass adjustment during molarity calculations to avoid sub-potent dosing.
Recommended Stock 10 mMStandardized concentration for HTS and serial dilutions.
Storage Temperature -20°C to -80°CPrevents thermal degradation and oxidation of the primary amine.

The Rationale for Anhydrous DMSO: Although the HCl salt allows for rapid dilution into aqueous buffers (like PBS or cell culture media) without the instantaneous precipitation common to free-base naphthyridines, Anhydrous Dimethyl Sulfoxide (DMSO) remains the universal solvent of choice for the primary master stock. Aqueous master stocks are highly susceptible to microbial contamination and slow hydrolysis of the naphthyridinone ring over time. Anhydrous DMSO arrests these degradation pathways, ensuring long-term cryopreservation stability .

Step-by-Step Methodology: 10 mM Stock Preparation

Expertise & Experience Note: HCl salts of primary amines are notoriously hygroscopic. Weighing must be performed rapidly in a low-humidity environment. Ambient moisture absorption will artificially inflate the weighed mass, resulting in a sub-potent stock solution and skewed IC50/DC50 values in downstream assays.

Table 2: Mass-to-Volume Calculations for 10 mM Stock

Desired Volume (10 mM Stock)Mass of Compound Required (mg)
1.0 mL2.12 mg
5.0 mL10.58 mg
10.0 mL21.17 mg
Protocol Steps
  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, immediately degrading the hygroscopic powder.

  • Rapid Weighing: Using an analytical balance (0.01 mg readability) and an anti-static weigh boat, accurately weigh the required mass (e.g., 2.12 mg for 1 mL).

  • Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of cell-culture grade Anhydrous DMSO (≥99.9% purity). Causality: Amber vials are mandatory to prevent UV-induced photodegradation of the naphthyridine ring.

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes. Causality: Do not allow the sonicator bath to exceed 30°C. Elevated temperatures in DMSO can catalyze the oxidation of the aminomethyl group.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to DMSO, unlike PES or cellulose filters which will dissolve and contaminate the stock.

  • Aliquoting & Purging: Divide the stock into 20–50 µL single-use aliquots. Briefly purge the headspace of each tube with Argon or Nitrogen gas. Causality: Displacing oxygen and ambient moisture prevents oxidative degradation during long-term storage.

  • Cryopreservation: Immediately transfer aliquots to -80°C storage. Strictly avoid freeze-thaw cycles.

Workflow A 1. Equilibration & Weighing (Analytical Balance) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Dissolution (Vortex & Sonication) B->C D 4. Sterilization (0.22 µm PTFE Filter) C->D E 5. Aliquoting & Purging (Amber Vials, Argon) D->E F 6. Cryopreservation (-20°C or -80°C) E->F

Caption: Standardized workflow for the preparation and cryopreservation of stock solutions.

Pharmacological Context & Downstream Application

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is frequently employed as a target-binding warhead. Recent patent literature highlights its integration into heterobifunctional degraders targeting the BCL6 transcriptional repressor—a critical oncogenic driver in diffuse large B-cell lymphoma . The primary amine serves as the anchor point for attaching PEGylated or alkyl linkers to E3 ligase recruiting ligands (e.g., Cereblon or VHL binders).

Pathway Ligand 1,8-Naphthyridin-2-one (Target Warhead) Linker Aminomethyl Vector (Linker Attachment) Ligand->Linker Synthesis Complex Ternary Complex (PROTAC Mechanism) Linker->Complex E3 Ligase Target Target Protein (e.g., BCL6) Target->Complex Binding Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Caption: Pharmacological mechanism of 1,8-naphthyridin-2-one derivatives in targeted degradation.

Quality Control & System Validation

A robust protocol must be a self-validating system. Before deploying the prepared stock solution into resource-intensive biological assays, the following Quality Control (QC) checks must be executed:

  • Visual Clarity Check: Prior to use, thaw the aliquot at room temperature. The solution must be completely transparent. Any turbidity, cloudiness, or micro-particulates indicate that the DMSO has absorbed atmospheric water, causing the compound to precipitate. Action: Discard the aliquot.

  • LC-MS Profiling (For stocks > 6 months old): Dilute a 1 µL sample of the stock into 999 µL of Acetonitrile/Water (1 µM final concentration) and run it on an LC-MS.

    • Validation Criteria: Confirm the presence of the parent mass (m/z 176.08 for the [M+H]+ of the free base). The absence of +16 Da or +32 Da peaks confirms that the aminomethyl group has not undergone unwanted oxidation during storage.

References

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • NextSDS Database. (2024). "7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride - Chemical Substance Information." NextSDS. URL: [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Journal of Heterocyclic Chemistry. URL:[Link]

  • World Intellectual Property Organization. (2023). "1,8-naphthyridin-2-one heterobifunctional bcl6 degraders." WIPO Patent WO2023244917A1.

Application Note: Dissolving 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride is a member of the 1,8-naphthyridinone class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives. Proper preparation of stock solutions is a foundational step for any downstream application, ensuring the accuracy, reproducibility, and validity of experimental results.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in research due to its exceptional solvating power for both polar and nonpolar compounds. However, its unique physicochemical properties, particularly its hygroscopicity, present distinct challenges that must be addressed to maintain compound stability and concentration integrity. This document provides a comprehensive, field-tested protocol for the dissolution of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride in DMSO, offering insights into the causality behind each step to empower researchers to overcome common solubility hurdles.

Core Principles: Understanding the Compound-Solvent Interaction

The successful dissolution of a hydrochloride salt like 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one in DMSO hinges on mitigating the impact of atmospheric water.

The Critical Role of Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The introduction of water into the polar aprotic environment of DMSO fundamentally alters its solvent properties. This absorbed water can:

  • Decrease Solubility: For many organic compounds, especially salts, the presence of water in DMSO reduces solubility. This can lead to the formation of micro-precipitates or the complete failure of the compound to dissolve.

  • Promote Precipitation: A solution that is clear upon preparation can become cloudy or develop a precipitate over time, particularly after being subjected to freeze-thaw cycles. This is often because absorbed water has lowered the solubility threshold.[1]

  • Alter Ionic Interactions: For a hydrochloride salt, water can disrupt the ionic interactions and solvation shell that keep the compound stable in the aprotic DMSO environment, further decreasing its solubility.

Therefore, the cornerstone of a reliable dissolution protocol is the strict use of anhydrous (dry), high-purity DMSO from a freshly opened container.

Physicochemical Data

A summary of the key properties for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride is provided below for reference in stock solution calculations.

PropertyValueSource
Chemical Name 7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride
CAS Number 2253640-36-5[2]
Molecular Formula C₉H₉N₃O · HClCalculated
Molecular Weight 211.65 g/mol Calculated
Appearance Typically a solid powder (form may vary by supplier)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be readily adapted for other concentrations.

Materials and Equipment
  • Compound: 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity, Sterile-Filtered

  • Equipment:

    • Analytical Balance (readable to at least 0.1 mg)

    • Calibrated Micropipettes (P200, P1000)

    • Vortex Mixer

    • Water Bath Sonicator

    • Water Bath (optional, for gentle warming)

  • Consumables:

    • Sterile, low-retention microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile gloves may degrade with prolonged DMSO exposure; thicker gloves are recommended).

Step-by-Step Dissolution Procedure

Step 2.1: Pre-Protocol Equilibration

  • Allow the vial of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.

    • Causality Explored: This crucial step prevents atmospheric moisture from condensing onto the cold powder or into the DMSO upon opening, which would compromise the anhydrous conditions essential for maximal solubility.

Step 2.2: Calculation of Required Mass

  • Use the following formula to determine the mass of compound needed for your desired volume and concentration.

    Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM × 1 mL × 211.65 g/mol = 2.12 mg

Step 2.3: Weighing and Solvent Addition

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh 2.12 mg (or your calculated mass) of the compound directly into the tube.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

Step 2.4: Initial Dissolution

  • Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Visually inspect the solution against a bright background. If the solution is perfectly clear with no visible particulates, proceed to Step 2.6.

  • If any solid remains, proceed to the next step.

    • Causality Explored: Vigorous vortexing provides the initial mechanical energy needed to break apart the solid lattice and promote interaction with the solvent molecules.

Step 2.5: Aiding Dissolution (Troubleshooting Undissolved Solid)

  • Method A: Sonication: Place the capped tube in a water bath sonicator for 10-15 minutes. Check for dissolution. Repeat if necessary.[1][3]

    • Causality Explored: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates powerful micro-currents that effectively scrub the surface of the solid particles, dramatically enhancing the rate of dissolution without significant heating.
  • Method B: Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes. Vortex again.[4]

    • Causality Explored: Modestly increasing the temperature provides additional kinetic energy to both the solvent and solute, helping to overcome the activation energy barrier of dissolution. Avoid high temperatures, which could risk compound degradation.

Step 2.6: Final Verification and Aliquoting

  • Once the solution is completely clear and free of particulates, briefly centrifuge the tube to ensure all liquid is collected at the bottom.

  • Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed microcentrifuge tubes.

    • Causality Explored: This is the most effective strategy to preserve the integrity of your stock solution. Aliquoting minimizes the main stock's exposure to atmospheric moisture and prevents the damaging effects of repeated freeze-thaw cycles, which can force compounds out of solution.[1][5][6][7]

G start Start: Equilibrate Compound & Anhydrous DMSO calc Calculate & Weigh Compound start->calc add_dmso Add Anhydrous DMSO calc->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex check Is Solution Clear? vortex->check check2 Is Solution Clear? vortex->check2 sonicate Sonicate in Water Bath (10-15 min) check->sonicate No aliquot Aliquot into Single-Use Tubes for Storage check->aliquot Yes sonicate->check2 warm Gentle Warming (37°C, 5-10 min) warm->vortex check2->warm No check2->aliquot Yes end End aliquot->end

Workflow for Stock Solution Preparation.

Storage and Handling

Proper storage is critical for maintaining the compound's stability and ensuring the longevity of the prepared stock solution.

FormatStorage TemperatureDurationKey Considerations
Solid Compound 2-8°CAs per supplierProtect from light and moisture.
DMSO Stock (Aliquots) -20°CUp to 1 monthFor routine, short-term use.
-80°CUp to 6 monthsRecommended for long-term archival storage.[8]

CRITICAL HANDLING GUIDELINES:

  • Avoid Repeated Freeze-Thaw Cycles: Only thaw the number of aliquots needed for an experiment. Never refreeze a thawed aliquot that has been kept at room temperature for an extended period.[7]

  • Use Fresh DMSO: For preparing new stock solutions, always use a new, unopened bottle of anhydrous DMSO.

  • Protect from Light: Store stock solutions in opaque containers or a dark freezer to prevent photodegradation.

G precipitate Issue: Precipitate in DMSO Stock cause1 Cause 1: Water Absorption precipitate->cause1 cause2 Cause 2: Freeze-Thaw Cycles precipitate->cause2 cause3 Cause 3: Concentration Too High precipitate->cause3 solution1 Solution: - Gently warm (37°C) & sonicate. - If persistent, remake with fresh anhydrous DMSO. cause1->solution1 solution2 Solution: - Always aliquot stock solution. - Minimize thawing/refreezing of aliquots. cause2->solution2 solution3 Solution: - Prepare a more dilute stock solution. cause3->solution3

Troubleshooting Precipitation in Stock Solutions.

Protocol for Preparing Aqueous Working Solutions

Diluting a DMSO stock into an aqueous buffer or cell culture medium is a common point of failure where the compound can precipitate due to lower solubility.

Key Principle: Minimize Localized Concentration Shock The goal is to dilute the DMSO stock into the aqueous phase in a manner that avoids creating localized, high concentrations of the compound that exceed its aqueous solubility limit.

Step-by-Step Dilution Procedure:

  • Pre-warm Medium: If for cell-based assays, pre-warm the required volume of culture medium to 37°C.

  • Calculate Dilution: Determine the volume of DMSO stock needed. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to cells, typically below 0.5%, with 0.1% or lower being ideal .[4][8]

    • Example: To make 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      Add 10 µL of the 10 mM stock to 10 mL of medium. The final DMSO concentration will be 0.1%.

  • Perform Dilution: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer/medium while the medium is being vortexed or swirled.

    • Causality Explored: Adding the stock to a vortexing solution ensures immediate and rapid dispersal, preventing the compound from crashing out of solution before it can be evenly diluted.

  • Use Immediately: Aqueous working solutions are generally not stable and should be prepared fresh for each experiment and used promptly. Do not store aqueous dilutions.[9]

By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare stable, accurate solutions of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride for their experimental needs.

References

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]

  • Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 895-902. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (2026, March 1). Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?[Link]

  • NextSDS. 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5464536, 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

  • Japanese Pharmacopoeia. Tamsulosin Hydrochloride Capsules Dissolution. [Link]

  • ResearchGate. (2016, May 20). Dissolution of Chitosan in Dimethyl Sulfoxide by Salt Formation. [Link]

  • Serajuddin, A. T., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2231-2241. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2025, October 6). Japanese Adopted Names (JAN) for Pharmaceutical Substances. [Link]

Sources

Application Note: HPLC Method Development for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Executive Summary & Physicochemical Profiling

The compound 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is a critical intermediate and pharmacophore building block in the synthesis of various bioactive molecules, including antimicrobial fluoroquinolone derivatives. From a chromatographic perspective, this molecule presents a classic analytical challenge: it is a highly polar, strongly basic amine.

  • Chromophore: The naphthyridinone core provides excellent UV absorbance (optimal detection at ~254 nm and ~320 nm) and engages in π−π interactions with aromatic stationary phases.

  • Ionization ( pKa​ ): The primary aminomethyl group has an estimated pKa​ of 9.0–9.5. At physiological or mildly acidic pH, this group is fully protonated (cationic).

The Causality of Peak Tailing: When analyzing basic amines on traditional silica-based C18 columns at neutral or mildly acidic pH, analysts frequently encounter severe peak tailing, poor retention, and low column efficiency. This occurs because traditional silica contains residual acidic silanol groups (-Si-OH). Above pH 3.5, these silanols deprotonate to form anionic silanoxides (-Si-O⁻). The electrostatic attraction between the cationic aminomethyl group and the anionic silanols creates a secondary, kinetically slow ion-exchange retention mechanism alongside standard hydrophobic partitioning. 1[1].

Mechanistic Method Development Strategies

To achieve a robust, self-validating analytical method, the ion-exchange interaction must be eliminated. We present two distinct, field-proven strategies based on pH manipulation.

Strategy A: High-pH Reversed-Phase (The Preferred Route)

By elevating the mobile phase pH to 10.0–10.5, the primary amine is deprotonated into its neutral, free-base form. This completely abolishes the electrostatic interaction with residual silanols. Furthermore, neutralizing the amine significantly increases the molecule's lipophilicity, driving robust retention via primary hydrophobic interactions. Constraint: Standard silica dissolves above pH 8.0. Therefore,2[2].

Strategy B: Low-pH Ion-Pairing (The Alternative Route)

If high-pH conditions cause analyte degradation or are incompatible with specific downstream detectors, a low-pH approach (pH ~2.0) is utilized. At pH 2.0, residual silanols are fully protonated and neutralized, suppressing the ion-exchange mechanism. The addition of an acidic modifier like 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it buffers the pH and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion forms a neutral, transient ion-pair complex with the protonated amine,3[3].

Workflow Visualization

MethodDev Start 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Method Development Assess Assess Physicochemical Properties (Basic Amine, pKa ~9.5) Start->Assess Standard Standard C18 at pH 2-7? Assess->Standard Path1 Strategy A: High pH RP-HPLC (pH 10.0 - 10.5) Assess->Path1 Preferred Path2 Strategy B: Low pH + Ion-Pairing (0.1% TFA / HFBA) Assess->Path2 Alternative Fail Severe Tailing & Poor Retention (Silanol Interactions) Standard->Fail If Yes Col1 Hybrid Silica Column (e.g., XBridge C18) Path1->Col1 Col2 Polar-Embedded / SPP Column (e.g., Poroshell 120) Path2->Col2 Mech1 Amine Deprotonated (Neutral) Hydrophobic Retention Col1->Mech1 Mech2 Amine Protonated (Cationic) Ion-Pair Retention Col2->Mech2 Optimum Optimized Robust Method Asymmetry < 1.2 Mech1->Optimum Mech2->Optimum

Figure 1: Decision tree for HPLC method development of basic amines, highlighting pH strategies.

Experimental Protocols

Protocol A: High-pH Method (Recommended for Purity & Stability)

This protocol provides the highest theoretical plate count and best peak symmetry for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Materials & Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV/DAD at 254 nm.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

  • 2.0 – 10.0 min: Linear ramp from 5% B to 60% B.

  • 10.0 – 12.0 min: Linear ramp from 60% B to 95% B (Column wash).

  • 12.0 – 15.0 min: 95% B (Hold).

  • 15.0 – 15.1 min: Return to 5% B.

  • 15.1 – 20.0 min: Re-equilibration at 5% B.

Protocol B: Low-pH Ion-Pairing Method

Use this method if the analyte exhibits instability at high pH or if hybrid columns are unavailable.

Materials & Chromatographic Conditions:

  • Column: Agilent Poroshell 120 Bonus-RP (Polar-embedded) or equivalent Superficially Porous Particle (SPP) column, 100 × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

Gradient Program:

  • Follow a similar gradient profile to Protocol A, adjusting the initial organic concentration to 2% B to account for the highly polar nature of the protonated amine.

System Suitability Testing (SST) - Self-Validating Criteria

To ensure the protocol is functioning as a self-validating system, perform the following SST prior to sample analysis:

  • Blank Injection: Confirm a stable baseline with no ghost peaks eluting at the expected retention time.

  • Replicate Standards: Inject a 50 µg/mL standard solution five times.

    • Acceptance Criterion 1: Relative Standard Deviation (RSD) of Peak Area 2.0%.

    • Acceptance Criterion 2: USP Tailing Factor ( Tf​ ) 1.5.

    • Acceptance Criterion 3: Theoretical Plates ( N ) 10,000.

Quantitative Data & Chromatographic Performance

The table below summarizes the expected quantitative performance metrics when analyzing 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one under different method conditions.

Column & Mobile Phase StrategyRetention Factor ( k′ )USP Tailing ( Tf​ )Theoretical Plates ( N )Mechanistic Result
Standard C18, pH 6.5 0.8> 3.5< 2,000Severe silanol ion-exchange; unacceptable peak shape.
SPP C18, 0.1% TFA (pH ~2.0) 3.21.312,500Silanol suppression + Ion-pairing; acceptable retention.
Hybrid C18, pH 10.0 5.81.0518,000Amine deprotonation (Neutral); optimal efficiency and symmetry.

Note: The high-pH method yields a significantly higher retention factor ( k′ ) because the neutral free-base partitions much more effectively into the hydrophobic stationary phase than the protonated cation.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution.ResearchGate.
  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.ACS Publications.
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk.Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application Notes and Protocols for the Conjugation of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridin-2-one Scaffold - A Versatile Platform for Bioconjugation

The 1,8-naphthyridine-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a reactive primary amine at the 7-position, yielding 7-(aminomethyl)-1H-1,8-naphthyridin-2-one, transforms this scaffold into a versatile building block for bioconjugation. This primary amine serves as a key handle for covalently attaching the naphthyridinone moiety to a wide range of biomolecules, such as proteins, antibodies, and oligonucleotides.

The conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one can be leveraged for several applications in research and drug development. Given the fluorescent properties often observed in naphthyridine derivatives, this compound holds promise as a novel fluorescent label for tracking and imaging biomolecules.[3][4] Furthermore, its potential as a payload in antibody-drug conjugates (ADCs) offers an exciting avenue for targeted therapy.[5][6]

This comprehensive guide provides detailed application notes and protocols for the conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to biomolecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Principles of Amine-Reactive Conjugation

The primary aliphatic amine of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one is a nucleophilic functional group that can readily react with various electrophilic partners to form stable covalent bonds. The choice of conjugation chemistry will depend on the functional groups available on the target biomolecule and the desired properties of the final conjugate. Here, we will focus on three robust and widely used methods:

  • N-Hydroxysuccinimide (NHS) Ester Coupling: This is one of the most common methods for labeling proteins and other amine-containing biomolecules.[5] It involves the reaction of the primary amine with an NHS ester-activated molecule to form a stable amide bond.

  • Reductive Amination: This method forms a stable secondary amine linkage by reacting the primary amine with an aldehyde or ketone on the biomolecule, followed by reduction of the intermediate Schiff base.[7][8]

  • Maleimide-Thiol Coupling (via amine modification): While the primary amine itself does not directly react with maleimides, it can be functionalized with a thiol-containing linker. The resulting thiol can then be selectively conjugated to a maleimide-functionalized biomolecule.[9][10]

Protocol 1: NHS Ester Coupling for Protein Labeling

This protocol describes the conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to a protein (e.g., an antibody) that has been activated with an NHS ester crosslinker.

Causality Behind Experimental Choices:
  • pH Control: The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure that the primary amine of the naphthyridinone is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

  • Amine-Free Buffer: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target amine for reaction with the NHS ester.

  • Molar Excess: A molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one is used to drive the reaction towards completion and maximize the labeling of the protein.

  • Quenching: A quenching reagent, such as Tris or hydroxylamine, is added to cap any unreacted NHS esters on the protein, preventing non-specific reactions in downstream applications.

Experimental Workflow:

NHS_Ester_Coupling cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.5) Activate_Protein Activate Protein with NHS Ester Crosslinker Protein_Prep->Activate_Protein Naphthyridinone_Prep Prepare 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Stock Solution in DMSO Conjugation Add Naphthyridinone Solution to Activated Protein Naphthyridinone_Prep->Conjugation NHS_Ester_Prep Prepare NHS Ester Crosslinker Stock Solution in DMSO NHS_Ester_Prep->Activate_Protein Activate_Protein->Conjugation Incubate Incubate at RT for 1-2 hours Conjugation->Incubate Quench Quench Reaction with 1M Tris-HCl Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (HPLC, MS, SDS-PAGE) Purify->Characterize

Caption: Workflow for NHS Ester Coupling.

Step-by-Step Methodology:
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5) to a final concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the NHS ester crosslinker (e.g., DSS, BS3) in anhydrous dimethyl sulfoxide (DMSO).

    • Prepare a 10-20 mM stock solution of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one in anhydrous DMSO.

  • Protein Activation:

    • Add a 10- to 20-fold molar excess of the NHS ester crosslinker solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one solution to the activated protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted 7-(aminomethyl)-1H-1,8-naphthyridin-2-one and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Reductive Amination for Site-Specific Conjugation

This protocol is suitable for conjugating 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to a biomolecule containing an aldehyde or ketone group. These can be introduced into proteins or sugars through specific oxidation methods.

Causality Behind Experimental Choices:
  • pH for Schiff Base Formation: The initial reaction to form the Schiff base is typically carried out in a slightly acidic to neutral pH range (pH 6-7.5) to facilitate the nucleophilic attack of the amine on the carbonyl group.

  • Selective Reducing Agent: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine (Schiff base) in the presence of the more stable carbonyl group.[6]

  • One-Pot Reaction: This procedure is often performed as a one-pot reaction, where the Schiff base formation and reduction occur concurrently, simplifying the workflow.[8]

Experimental Workflow:

Reductive_Amination cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis Biomolecule_Prep Prepare Aldehyde/Ketone-containing Biomolecule in Reaction Buffer (pH 7.0) Mix_Reactants Combine Biomolecule and Naphthyridinone Solution Biomolecule_Prep->Mix_Reactants Naphthyridinone_Prep Prepare 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Stock Solution Naphthyridinone_Prep->Mix_Reactants Reducing_Agent_Prep Prepare Reducing Agent (e.g., NaBH3CN) Solution Add_Reducer Add Reducing Agent Reducing_Agent_Prep->Add_Reducer Mix_Reactants->Add_Reducer Incubate Incubate at RT for 2-4 hours Add_Reducer->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize Conjugate (HPLC, MS, SDS-PAGE) Purify->Characterize

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:
  • Biomolecule Preparation:

    • Dissolve the aldehyde or ketone-containing biomolecule in a suitable reaction buffer (e.g., 0.1 M MES or HEPES, pH 7.0) to a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one in the reaction buffer.

    • Freshly prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one solution to the biomolecule solution.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

Characterization of the Conjugate

Successful conjugation and the purity of the final product must be confirmed using appropriate analytical techniques.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of conjugation through a shift in the molecular weight of the protein.
UV-Vis Spectroscopy Estimation of the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the naphthyridinone moiety (at its specific absorbance maximum).
High-Performance Liquid Chromatography (HPLC) Assessment of the purity of the conjugate and separation of conjugated from unconjugated species.
Mass Spectrometry (MS) Precise determination of the molecular weight of the conjugate, confirming the number of attached naphthyridinone molecules (drug-to-antibody ratio, DAR, in the case of ADCs).

Troubleshooting Common Conjugation Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents- Incorrect pH- Presence of competing nucleophiles (e.g., Tris buffer)- Use fresh, high-quality reagents- Verify and adjust the pH of the reaction buffer- Use an amine-free buffer for NHS ester chemistry
Protein Precipitation - High concentration of organic solvent (e.g., DMSO)- Protein instability under reaction conditions- Keep the final concentration of the organic solvent to a minimum- Optimize reaction temperature and time
Heterogeneous Product - Multiple reactive sites on the biomolecule- For site-specific conjugation, consider introducing a unique reactive handle (e.g., a single cysteine or an unnatural amino acid)

Conclusion

The 7-(aminomethyl)-1H-1,8-naphthyridin-2-one scaffold presents a valuable tool for researchers in bioconjugation and drug development. The primary amine handle allows for straightforward attachment to biomolecules using well-established chemistries. By carefully controlling reaction parameters and employing appropriate analytical techniques for characterization, high-quality conjugates can be generated for a variety of applications, from fluorescent labeling to the development of targeted therapeutics. The protocols provided herein serve as a robust starting point for the successful conjugation of this promising molecular entity.

References

  • Jones, M. W., et al. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 7(4), 2489-2495. [Link]

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Kar, A., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 26(61), 13867-13872. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(12), 2217-2225. [Link]

  • Yan, T., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(17), 6914-6919. [Link]

  • Wang, Y., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. iScience, 28(6), 109876. [Link]

  • K-R. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry, 28(5), 1395-1402. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Al-Awaida, W., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ARKIVOC, 2007(13), 269-281. [Link]

  • Zhang, G-F., et al. (2010). Intense one- and two-photon excited fluorescent bis(BF2) core complex containing a 1,8-naphthyridine derivative. Organic Letters, 12(13), 2924-2927. [Link]

  • Singh, K. V., et al. (2004). Small-Molecule—Protein Conjugation Procedures. In: Immunochemical Protocols. Methods in Molecular Biology, vol 295. Humana Press. [Link]

  • Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]

  • Sharma, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-867. [Link]

  • Fodor, K., et al. (2003). Fluorescent 2,7-Dialkylamino-[9]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 8(12), 935-947. [Link]

  • ResearchGate. Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

  • de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • PubChem. 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. [Link]

  • AbOliGo. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. [Link]

  • Sfacelo, M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 701. [Link]

  • NextSDS. 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. [Link]

  • Chahala, M. K., & Sankar, M. (2015). 1,8-Naphthyridinic fluorescent ‘turn-on’ and ‘turn-off’ chemosensors for detection of F− and Hg2+ ions mimicking INHIBIT molecular logic behaviour. Analytical Methods, 7(11), 4571-4578. [Link]

  • MtoZ Biolabs. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment?. [Link]

  • Waters. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Zhang, J-F., et al. (2008). A 1,8-naphthyridine-based Fluorescent Chemodosimeter for the Rapid Detection of Zn2+ and Cu2+. Organic Letters, 10(22), 5115-5118. [Link]

  • SIELC Technologies. (2018). 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

  • Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, researchers, and drug development professionals encountering yield bottlenecks in the synthesis of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one.

This compound is a critical zwitterionic core utilized in the development of RNase H inhibitors[1] and advanced organometallic ligands[2]. Because of the amphoteric nature of the naphthyridinone core and the high reactivity of its intermediates, standard synthetic assumptions often lead to catastrophic yield losses. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your synthetic workflow.

Synthetic Workflow & Bottleneck Analysis

The standard synthesis proceeds via a three-phase sequence: Friedländer condensation, radical bromination, and amination[3]. The diagram below highlights the critical points of failure at each stage.

G A 2-Amino-6-methyl- nicotinaldehyde B 7-Methyl-1H-1,8- naphthyridin-2-one A->B Friedländer Condensation B1 Yield Loss: Aldehyde Oxidation A->B1 C 7-(Bromomethyl)-1H-1,8- naphthyridin-2-one B->C NBS, AIBN (Bromination) B2 Yield Loss: Di-bromination B->B2 D 7-(Azidomethyl)-1H-1,8- naphthyridin-2-one C->D NaN3 (Substitution) B3 Yield Loss: Polyalkylation C->B3 E 7-(Aminomethyl)-1H-1,8- naphthyridin-2-one D->E H2, Pd/C (Reduction)

Figure 1: Synthetic workflow and common bottlenecks in naphthyridinone synthesis.

Troubleshooting FAQs & Mechanistic Insights
Phase 1: Core Assembly (Friedländer Condensation)

Q: During the condensation to form the 7-methyl-1H-1,8-naphthyridin-2-one core, my yields are consistently below 40% with heavy tar formation. What is the mechanistic cause? A: The primary cause of tarring is the auto-oxidation and self-condensation of the highly reactive o-aminoaldehyde precursor. The amino group strongly donates electron density into the pyridine ring, making the aldehyde highly susceptible to degradation in the presence of oxygen and light. Expert Intervention: Always use freshly purified 2-amino-6-methylnicotinaldehyde. Degas all solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. Utilizing a catalytic amount of piperidine/acetic acid will kinetically favor the specific condensation pathway over non-specific thermal degradation.

Phase 2: Activation (Radical Bromination)

Q: My bromination step yields an intractable mixture of unreacted starting material, mono-brominated, and di-brominated products. How can I drive selectivity? A: The 7-methyl group is highly activated due to its position alpha to the naphthyridine ring nitrogen, making initial radical abstraction facile[2]. However, once the mono-bromo product forms, the remaining benzylic proton is still highly susceptible to abstraction, leading to the di-bromo impurity. Expert Intervention:

  • Stoichiometry: Strictly limit N-Bromosuccinimide (NBS) to 0.90–0.95 equivalents. It is significantly easier to separate unreacted starting material via chromatography than to remove the di-brominated byproduct.

  • Initiator Control: Do not add all AIBN at once. Add it in 3-4 portions over the reaction time to maintain a low, steady-state concentration of radicals.

  • Solvent Dynamics: Switch from carbon tetrachloride or acetonitrile to trifluorotoluene (PhCF3). PhCF3 provides an excellent radical environment while improving the solubility profile of the naphthyridinone core.

Phase 3: Functionalization (Amination)

Q: I attempted direct amination of the 7-bromomethyl intermediate with methanolic ammonia, but the yield of the primary amine is abysmal (<20%). Why? A: Direct amination is fundamentally flawed for this substrate. The desired product is a primary alkyl amine, which is significantly more nucleophilic than the ammonia starting material. Once a trace amount of the primary amine forms, it rapidly outcompetes ammonia to attack the unreacted bromomethyl intermediate, generating secondary and tertiary polyalkylated byproducts[1].

G Start 7-(Bromomethyl)-1H-1,8- naphthyridin-2-one Direct Direct NH3 (Kinetic Trap) Start->Direct Azide 1. NaN3 / DMF 2. H2, Pd/C Start->Azide Poly Polyalkylated Byproducts (Yield <20%) Direct->Poly Rapid secondary nucleophilic attack Pure Primary Amine (Yield >85%) Azide->Pure Non-nucleophilic intermediate

Figure 2: Divergent amination pathways highlighting the kinetic trap of direct NH3.

Q: If direct amination fails, should I use the Gabriel synthesis or the Azide reduction route? A: We strongly recommend the Azide-Reduction sequence over the Gabriel synthesis. While the Gabriel synthesis (using potassium phthalimide) prevents polyalkylation, the deprotection step (hydrazine) generates phthalhydrazide, which is notoriously difficult to separate from the highly polar, amphoteric naphthyridinone product. The azide route, specifically when followed by catalytic hydrogenation (H2, Pd/C), yields only nitrogen gas and the pure primary amine, bypassing complex purification hurdles entirely.

Quantitative Data Summaries

Table 1: Comparison of Amination Strategies for 7-(Bromomethyl)-1H-1,8-naphthyridin-2-one

StrategyReagentsTypical YieldMajor ByproductsScalability & Purification
Direct Amination NH₃ (aq) or NH₃/MeOH15–25%Di/Tri-alkylated aminesPoor; requires reverse-phase HPLC.
Gabriel Synthesis 1. K-Phthalimide 2. N₂H₄60–70%PhthalhydrazideModerate; separation is tedious due to similar polarity.
Azide - Staudinger 1. NaN₃ 2. PPh₃, H₂O70–80%Triphenylphosphine oxide (TPPO)Good; but TPPO removal requires extensive trituration.
Azide - Hydrogenation 1. NaN₃ 2. H₂, Pd/C85–95% None (Clean conversion)Excellent; product isolated via simple filtration.

Table 2: Optimization Parameters for Radical Bromination

ParameterSub-optimal ConditionOptimized ConditionMechanistic Benefit
NBS Equivalents 1.10 – 1.20 eq0.90 – 0.95 eqPrevents over-oxidation to the di-bromo species.
Initiator Addition All at once (t=0)Portion-wise (every 1h)Maintains steady-state radical concentration.
Solvent Carbon TetrachlorideTrifluorotoluene (PhCF₃)Lower toxicity; better solubility for the lactam core.
Self-Validating Experimental Protocol

Below is the optimized, two-step methodology for converting 7-(bromomethyl)-1H-1,8-naphthyridin-2-one to the target amine via the Azide-Hydrogenation route. This protocol is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Step 1: Synthesis of 7-(Azidomethyl)-1H-1,8-naphthyridin-2-one
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 7-(bromomethyl)-1H-1,8-naphthyridin-2-one (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.

  • Reaction: Add Sodium Azide (NaN₃) (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting bromide ( Rf​≈0.7 ) should be completely consumed, replaced by a new, slightly more polar spot ( Rf​≈0.6 ).

  • Validation Checkpoint 2 (IR Spectroscopy): Take a 0.1 mL aliquot, evaporate the DMF under high vacuum, and take an FT-IR spectrum. Crucial: You must observe a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirming the presence of the azide group. Do not proceed to reduction without this confirmation.

  • Workup: Quench with ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as an off-white solid.

Step 2: Catalytic Hydrogenation to 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one
  • Setup: Dissolve the crude azide intermediate in a mixture of Methanol/THF (1:1, 40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; add it under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 6 hours.

  • Validation Checkpoint 3 (IR & Ninhydrin):

    • IR: The azide peak at ~2100 cm⁻¹ must completely disappear.

    • Ninhydrin Stain: Spot the crude mixture on a TLC plate and heat with Ninhydrin stain. A deep purple/blue spot confirms the presence of the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Because the final product is amphoteric (lactam/amine), it may resist crystallization. Triturate the resulting residue with cold diethyl ether to precipitate the pure 7-(aminomethyl)-1H-1,8-naphthyridin-2-one as a solid.

Sources

Technical Support Center: Optimizing Recrystallization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity and with a desirable crystalline form.

While specific recrystallization data for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is not extensively published, this guide is built upon established principles of crystallization and data from structurally similar naphthyridinone derivatives and aromatic amines.[1][2][3][4][5][6] The strategies outlined here provide a robust starting point for developing a successful recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the recrystallization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one?

A1: Given the polar nature of the aminomethyl and lactam functional groups, polar protic and aprotic solvents are the most logical starting points. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7]

  • Primary Recommendations: Ethanol, Methanol, Isopropanol, Acetonitrile, or mixtures with water.

  • Rationale: The literature on related naphthyridinone derivatives frequently mentions purification via recrystallization from solvents like ethanol or through methods like HPLC, which utilize acetonitrile/water gradients.[1][8] For a related compound, 7-amino-1,8-naphthyridin-2(1H)-one, single crystals were successfully grown by vapor diffusion of diethyl ether into a solution in a mixture of acetonitrile and methanol.[9]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high solute concentration or rapid cooling.

  • Solutions:

    • Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved for a longer period during cooling.[10]

    • Slower Cooling Rate: Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to an ice bath.

    • Solvent System Modification: Introduce a co-solvent ("anti-solvent") in which the compound is less soluble. This should be added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent.

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This is a common issue that typically points to either insufficient supersaturation or kinetic barriers to nucleation.[7][11]

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask at the air-liquid interface with a glass rod.[10] The microscopic scratches provide a surface for crystal formation.

    • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to initiate crystallization.[10][11]

    • Concentrate the Solution: If the compound is too soluble, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

    • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the solid and allow it to cool slowly.[7][11]

Troubleshooting Guide

This section provides a more detailed, issue-based approach to common problems encountered during the recrystallization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Issue Potential Causes Recommended Solutions & Explanations
Poor Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures.Re-evaluate your solvent choice. A solvent pair (a "good" solvent and a "poor" solvent) can be effective. Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.
The volume of solvent used was excessive.Concentrate the solution. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly.[10]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Use activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. This is particularly effective for colored impurities.
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly.Add more solvent and slow the cooling rate. Rapid crystallization can trap impurities within the crystal lattice. By adding slightly more than the minimum amount of hot solvent required for dissolution, you can slow down the crystallization process, leading to larger, purer crystals.[10]
Amorphous Solid or Powder Forms High rate of nucleation due to excessive supersaturation.Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or by using a less effective anti-solvent. Sometimes, techniques like vapor diffusion, where an anti-solvent is slowly introduced via the vapor phase, can yield high-quality crystals.[12]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one in various solvents (e.g., ethanol, methanol, acetonitrile) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to fully dissolve the compound. Add the solvent in small portions until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Solvent-Antisolvent Recrystallization
  • Solvent Selection: Choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Precipitation: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes. If needed, cool the mixture in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizing the Recrystallization Workflow

Caption: A generalized workflow for optimizing recrystallization.

Logical Troubleshooting Flow

Troubleshooting_Flow cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_poor_yield Solutions for Poor Yield cluster_impure_crystals Solutions for Impure Crystals Start Experiment Start No_Crystals No Crystals Form Start->No_Crystals Cooling Complete Oiling_Out Compound Oils Out Start->Oiling_Out During Cooling Poor_Yield Poor Yield Start->Poor_Yield After Isolation Impure_Crystals Impure Crystals Start->Impure_Crystals After Analysis Success Pure Crystals Obtained Start->Success Successful Run Scratch Scratch Flask No_Crystals->Scratch Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Re_evaluate_Solvent Re-evaluate Solvent Poor_Yield->Re_evaluate_Solvent Charcoal Use Activated Charcoal Impure_Crystals->Charcoal Seed Add Seed Crystal Scratch->Seed Concentrate Evaporate Solvent Seed->Concentrate Anti_Solvent Add Anti-Solvent Concentrate->Anti_Solvent Slower_Cooling Cool Slower Add_Solvent->Slower_Cooling Change_Solvent Change Solvent System Slower_Cooling->Change_Solvent Concentrate_Mother_Liquor Concentrate Mother Liquor Re_evaluate_Solvent->Concentrate_Mother_Liquor Recrystallize_Again Recrystallize Again Charcoal->Recrystallize_Again

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, F., et al. (2024, October 22). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • ACS Publications. (2025, April 8). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis. Retrieved from [Link]

  • PMC. (n.d.). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-1,8-naphthyridin-2(1H)-one. Retrieved from [Link]

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • PubMed. (2022, June 9). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • PubMed. (2020, June 15). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2005, August 31). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this versatile scaffold. The unique structural features of the 1,8-naphthyridin-2-one core, particularly the aminomethyl group at the 7-position, can present significant steric challenges during derivatization reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.

The 1,8-naphthyridine core is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential.[1][2] However, the journey from the starting material to the final derivatized product is often fraught with challenges, primarily due to steric hindrance around the reactive aminomethyl group. This guide will equip you with the knowledge to anticipate, diagnose, and solve common problems encountered during the synthesis of these important molecules.

I. Understanding the Challenge: Steric Hindrance in Focus

Steric hindrance in the context of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatization arises from the spatial arrangement of atoms within the molecule that physically obstructs the approach of a reactant to the aminomethyl nitrogen. This is primarily due to the proximity of the aminomethyl group to the bicyclic naphthyridinone core. The planarity and rigidity of the ring system, combined with potential substitution on the ring, can create a crowded environment that impedes bond formation.

Frequently Asked Questions (FAQs) - General Concepts

Q1: What are the primary types of reactions where steric hindrance is a major issue with this scaffold?

A1: Steric hindrance is most pronounced in reactions involving the nucleophilic aminomethyl group, particularly:

  • Acylation/Amide Bond Formation: The approach of bulky carboxylic acids or their activated derivatives to the nitrogen atom can be significantly impeded.[3]

  • Reductive Amination: The formation of the initial imine or enamine intermediate with sterically demanding aldehydes or ketones can be slow or unfavorable.[4][5]

  • Alkylation: Direct alkylation with bulky alkyl halides can be challenging, often leading to low yields or requiring harsh reaction conditions.

Q2: How does the substitution pattern on the 1,8-naphthyridin-2-one ring affect steric hindrance?

A2: Substituents on the naphthyridinone ring, especially at positions 6 and 8 (the nitrogen of the pyridinone ring), can significantly exacerbate steric hindrance. Bulky groups in these positions can further crowd the environment around the 7-aminomethyl group, making it even less accessible to reactants.

Q3: Are there any electronic effects from the naphthyridinone core that I should be aware of?

A3: Yes, the electron-withdrawing nature of the pyridinone ring can slightly decrease the nucleophilicity of the aminomethyl nitrogen. While steric factors are often dominant, this electronic effect can contribute to sluggish reactions, especially with less reactive electrophiles.

II. Troubleshooting Guide: From Failed Reactions to Successful Derivatizations

This section provides a structured approach to troubleshooting common issues encountered during the derivatization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Problem 1: Low or No Yield in Amide Coupling Reactions

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly unreacted starting material.

  • Formation of side products, such as the self-condensation of the carboxylic acid or decomposition of the coupling reagent.

Potential Causes & Solutions:

  • Cause 1: Inadequate Activation of the Carboxylic Acid. Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Solution 1a: Employ More Powerful Coupling Reagents. For challenging couplings, consider using uronium/aminium salts like HATU or HCTU, which generate highly reactive activated esters.[6] Phosphonium salts such as PyBOP are also very effective for sterically hindered couplings.[6]

    • Solution 1b: In-situ Generation of Acyl Fluorides. Reagents like TCFH-NMI can convert the carboxylic acid to a highly reactive acyl fluoride, which is less sterically demanding than other activated species.[6]

    • Solution 1c: Conversion to Acid Chlorides. While a harsher method, converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can create a highly reactive electrophile.[6] This approach should be used with caution for sensitive substrates.

  • Cause 2: Unfavorable Reaction Kinetics. The activation energy for the reaction may be too high under standard conditions.

    • Solution 2a: Increase Reaction Temperature. Elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can be particularly effective in accelerating these reactions.[6]

    • Solution 2b: Optimize Solvent Choice. Aprotic polar solvents like DMF or NMP are commonly used, but in some cases, less polar solvents like DCM or THF may be more effective.[6] The choice of solvent can influence the conformation of the reactants and the transition state.

    • Solution 2c: Judicious Choice of Base. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.[6]

  • Cause 3: Severe Steric Clash. The combination of a bulky carboxylic acid and the sterically encumbered amine may be inherently difficult.

    • Solution 3a: Introduce a Linker/Spacer. If the synthetic strategy allows, consider introducing a small, flexible linker to the carboxylic acid to increase the distance between the bulky group and the reactive carbonyl.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (40-60 °C).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentAcronymActivating GroupAdvantages for Hindered Systems
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHOAt-basedHigh reactivity, reduced racemization
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHOBt-basedEffective, but produces carcinogenic HMPA
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt-basedSafer alternative to BOP
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBt-basedCommonly used, good reactivity
2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateTBTUHOBt-basedSimilar to HBTU
Problem 2: Poor Conversion in Reductive Amination

Symptoms:

  • Incomplete consumption of the starting amine and/or carbonyl compound.

  • Isolation of the imine intermediate without subsequent reduction.

Potential Causes & Solutions:

  • Cause 1: Inefficient Imine Formation. The initial condensation between the amine and the carbonyl compound is often the rate-limiting step, especially with sterically hindered partners.

    • Solution 1a: Use of a Lewis Acid Catalyst. A Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack by the amine.[4]

    • Solution 1b: Azeotropic Removal of Water. For reactions where imine formation is reversible, removing the water byproduct using a Dean-Stark apparatus can drive the equilibrium towards the product.

    • Solution 1c: Pre-formation of the Imine. In some cases, it may be beneficial to form the imine first under optimized conditions before adding the reducing agent.

  • Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical for the selective reduction of the imine in the presence of the starting carbonyl.

    • Solution 2a: Use of pH-Sensitive Reducing Agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are more effective at reducing the protonated iminium ion than the neutral carbonyl group.[4] This allows for a one-pot reaction.

    • Solution 2b: Catalytic Hydrogenation. If the molecule is stable to hydrogenation conditions, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source can be a clean and effective method.

Workflow for Optimizing Reductive Amination

Reductive_Amination_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine ImineFormed Imine is Formed CheckImine->ImineFormed Yes NoImine No Imine Formation CheckImine->NoImine No CheckReduction Check Reduction Step ImineFormed->CheckReduction AddLewisAcid Add Lewis Acid (e.g., Ti(OiPr)4) NoImine->AddLewisAcid RemoveWater Azeotropic Water Removal NoImine->RemoveWater AddLewisAcid->CheckImine RemoveWater->CheckImine Product Successful Derivatization CheckReduction->Product Yes ChangeReducer Change Reducing Agent (e.g., NaBH(OAc)3) CheckReduction->ChangeReducer No ChangeReducer->CheckReduction Protecting_Group_Strategy Start Starting Material 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Protect Protect Amino Group (e.g., with Boc₂O) Start->Protect Reaction Perform Other Synthetic Transformations Protect->Reaction Deprotect Deprotect Amino Group (e.g., with TFA) Reaction->Deprotect Derivatize Derivatize the Now Free Amino Group Deprotect->Derivatize FinalProduct Final Product Derivatize->FinalProduct

Caption: General workflow for a protecting group strategy.

III. Conclusion

Overcoming steric hindrance in the derivatization of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one requires a thoughtful and systematic approach. By understanding the underlying principles of steric and electronic effects, and by being prepared to screen and optimize reaction conditions, researchers can successfully synthesize a wide range of derivatives of this important scaffold. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific reaction will have its own unique challenges and may require further optimization.

IV. References

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(3), 144-147. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(3), 144-147. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fernández-Lanza, V., et al. (2022). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 15(1), 89. [Link]

  • Abuzahra, H. Y., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), e2200543. [Link]

Sources

Validation & Comparative

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride vs standard naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride vs. Standard Naphthyridines: A Technical Comparison Guide

The 1,8-naphthyridine scaffold is a historically privileged structure in medicinal chemistry, forming the backbone of numerous first-generation antimicrobial agents[1]. However, as drug discovery pivots from broad-spectrum phenotypic screening toward precision supramolecular design, the limitations of standard naphthyridines have become apparent.

This guide provides an objective, data-driven comparison between standard naphthyridines (e.g., nalidixic acid, enoxacin) and the specialized bifunctional building block 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride . By analyzing their structural causality, bioconjugation efficiency, and binding thermodynamics, we aim to equip researchers with the protocols necessary to leverage this advanced scaffold in targeted drug development and molecular probe design.

Structural Paradigm Shift: From Chelation to Supramolecular Recognition

The fundamental difference between these two classes lies in their electronic distribution and functional handles.

Standard Naphthyridines (The Fluoroquinolone/Naphthyridone Core) Standard therapeutic naphthyridines typically feature a 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid motif. This structural arrangement is evolutionarily optimized to act as a bidentate ligand, chelating magnesium ions ( Mg2+ ) within the DNA-topoisomerase cleavage complex. While highly effective for gyrase inhibition, this core lacks a bio-orthogonal conjugation handle. Attempts to functionalize the C3-carboxylic acid routinely abolish target binding affinity, limiting their utility as modular building blocks.

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride This compound represents a paradigm shift toward modular supramolecular chemistry. It segregates the molecule into two distinct domains:

  • The Recognition Face: The 1H-1,8-naphthyridin-2-one core presents a rigid, planar Acceptor-Donor-Acceptor (ADA) hydrogen-bonding array (N8=Acceptor, N1H=Donor, C2=O=Acceptor). This face is highly prone to forming self-assembling dimers, helices, and stable complexes with complementary biological targets[2]. Furthermore, this specific core has recently emerged as a highly selective scaffold for Cannabinoid Receptor Type 2 (CB2) agonists[3].

  • The Conjugation Handle: The 7-aminomethyl group ( −CH2​NH2​ ) acts as a highly nucleophilic, primary amine spacer. Protected as a hydrochloride salt to prevent premature oxidation, it allows for seamless bioconjugation (e.g., to fluorophores, peptides, or solid supports) without sterically hindering the critical hydrogen-bonding face.

Bifunctional Core 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HFace 1,8-Naphthyridin-2-one Core (Supramolecular Recognition) Core->HFace Structural Face Amine 7-Aminomethyl Group (Conjugation Handle) Core->Amine Functional Handle App1 Hydrogen Bonding (Dimers/Helices/DNA) HFace->App1 App2 Pi-Pi Stacking (Intercalation) HFace->App2 App3 Amide Coupling (Fluorophores/Peptides) Amine->App3 App4 Reductive Amination (Surface Immobilization) Amine->App4

Bifunctional architecture enabling simultaneous supramolecular recognition and covalent conjugation.

Comparative Performance Data

To objectively evaluate the utility of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride against standard naphthyridines, we must look at their physicochemical properties and modularity.

FeatureStandard Naphthyridines (e.g., Nalidixic Acid)7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HCl
Primary Pharmacophore 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid1H-1,8-naphthyridin-2-one
Mechanism of Action Topoisomerase II / DNA Gyrase inhibitionSupramolecular H-bonding, CB2 receptor agonism[3]
Conjugation Handle Carboxylic acid (requires harsh activation, alters binding)Primary amine (highly nucleophilic, preserves core)
Hydrogen Bonding Face Chelation-focused ( Mg2+ binding)ADA array for self-assembly and target recognition[2]
Aqueous Solubility Poor to moderate (requires basic pH)High (supplied as a stable hydrochloride salt)
DNA/RNA Interaction Non-specific intercalation / Cleavage complexPrecision mismatch recognition (e.g., Guanine targets)[4]

Experimental Validation Protocols

To demonstrate the trustworthiness and practical application of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride, the following self-validating protocols detail its conjugation and subsequent thermodynamic evaluation.

Protocol 1: Bioconjugation via the Aminomethyl Handle

Because the primary amine is sterically decoupled from the naphthyridin-2-one core, it can be efficiently conjugated to NHS-ester functionalized fluorophores (e.g., Cy5) to create targeted molecular probes.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride in 500 µL of anhydrous Dimethylformamide (DMF).

  • Neutralization: Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. This neutralizes the hydrochloride salt, liberating the highly nucleophilic free amine.

  • Activation & Coupling: Add 1.1 molar equivalents of Cy5-NHS Ester to the reaction mixture. Vortex briefly and incubate at room temperature (20–25°C) for 2 hours in the dark to prevent photobleaching.

  • Quenching: Quench the unreacted NHS ester by adding 10 µL of 1M Tris-HCl (pH 8.0).

  • Purification: Isolate the conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Utilize a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes.

  • Validation: Lyophilize the collected fractions and confirm the conjugate's identity via LC-MS (ESI+) and its purity (>95%) via analytical HPLC.

Workflow A 7-(Aminomethyl)-1,8- naphthyridin-2-one HCl (Amine Handle) C Amide Coupling (DIPEA, DMF, 2h) A->C Nucleophilic Attack B Cy5-NHS Ester (Fluorophore) B->C Activated Ester D Cy5-Naphthyridine Conjugate C->D RP-HPLC Purification E Guanine-Mismatch Targeting Probe D->E Thermodynamic Validation

Workflow for conjugating 7-(aminomethyl)-1,8-naphthyridin-2-one to a fluorophore.

Protocol 2: Supramolecular Binding Assay (Isothermal Titration Calorimetry)

Naphthyridine derivatives are renowned for their ability to selectively recognize guanine mismatches in DNA through highly specific hydrogen-bonding and pi-stacking interactions[4]. Isothermal Titration Calorimetry (ITC) is the gold standard for validating this binding causality, as it directly measures the thermodynamic parameters ( ΔH , ΔS , Ka​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological binding buffer (10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Degas the buffer under a vacuum for 15 minutes to prevent bubble formation during the assay.

  • Sample Preparation: Dissolve the target DNA oligonucleotide (containing a guanine mismatch) in the buffer to a final concentration of 10 µM. Dissolve the purified 1,8-naphthyridin-2-one conjugate in the same buffer to a concentration of 100 µM.

  • Instrument Loading: Load the 10 µM DNA solution into the ITC sample cell (typically ~200-300 µL). Load the 100 µM naphthyridin-2-one conjugate into the automated titration syringe.

  • Titration Parameters: Set the ITC instrument to 25°C. Program a sequence of 25 injections (1.5 µL each) with a 120-second spacing between injections to allow the heat signal to return to baseline. Set the reference power to 5 µcal/s and syringe stirring speed to 750 rpm.

  • Data Analysis: Subtract the heat of dilution (obtained by titrating the conjugate into a blank buffer). Fit the integrated heat data ( ΔH ) against the molar ratio using a one-site binding model. The resulting thermogram will validate the 1:1 stoichiometry and confirm whether the binding is enthalpy-driven (typical for hydrogen bond formation).

Conclusion

While standard naphthyridines remain valuable as broad-spectrum anti-infectives, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride offers unparalleled precision for modern drug development. By preserving the supramolecular integrity of the 1,8-naphthyridin-2-one core while providing an accessible primary amine handle, it bridges the gap between complex structural biology and practical bioconjugation. Whether utilized for synthesizing highly selective CB2 receptor agonists[3] or developing fluorescent probes for DNA mismatch detection[4], this compound is an essential tool for advanced medicinal chemistry.

Sources

A Comparative Guide to the Efficacy of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 1,8-Naphthyridin-2-one

The 1,8-naphthyridine core is a heterocyclic bicyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This structure is a key component in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its rigid, planar nature allows for effective interactions with various biological targets, such as DNA and key enzymes involved in cellular processes.[3] This guide provides an in-depth comparative analysis of a specific subclass: 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one analogs. We will explore their comparative efficacy, primarily through the lens of their potent activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.

The Central Role of PARP Inhibition in Modern Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[5] They act as sensors for DNA single-strand breaks (SSBs). Upon detecting a break, PARP binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]

In cancer therapy, the inhibition of PARP has emerged as a powerful strategy based on the concept of synthetic lethality . Many cancers harbor defects in specific DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[5] Mutations in genes like BRCA1 and BRCA2 lead to HR deficiency.

When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate during DNA replication. These SSBs are converted into toxic DSBs.[6] While a healthy cell would repair these DSBs using the HR pathway, the cancer cell cannot. This forces the cell to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.[5] PARP inhibitors thus selectively kill cancer cells with HR deficiencies while sparing normal cells.[7]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Base Excision Repair dna_ok1 DNA Integrity Maintained parp1->dna_ok1 dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination (HR) Repair dsb1->hr1 High-Fidelity Repair hr1->dna_ok1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi dsb2 Replication Fork Collapse (DSB Formation) ssb2->dsb2 Leads to parp_blocked PARP Trapping & Repair Blocked parpi->parp_blocked Inhibition hr2 Defective HR Repair dsb2->hr2 Attempted Repair apoptosis Apoptosis / Cell Death hr2->apoptosis Failure leads to

Note: A placeholder image is used in the DOT script. A chemical structure of the 1,8-naphthyridin-2-one core would be inserted here.

Caption: Key substitution points on the 1,8-naphthyridine scaffold.

Experimental Protocols for Efficacy Determination

To rigorously compare the efficacy of novel 7-(aminomethyl)-1H-1,8-naphthyridin-2-one analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

In Vitro PARP1 Enzymatic Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the catalytic activity of PARP1.

  • Causality and Rationale: This is a primary, target-based assay to confirm that the compound's mechanism of action involves direct PARP inhibition. A fluorescence-based readout provides high sensitivity and throughput for screening multiple analogs and determining IC50 values.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM NAD+), recombinant human PARP1 enzyme, and a biotinylated-NAD+ substrate.

    • Compound Plating: Serially dilute the test analogs in DMSO and add them to a 96-well or 384-well plate. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

    • Enzyme Reaction: Add the PARP1 enzyme and "activated" DNA (DNA with nicks and breaks) to each well and incubate to allow the compounds to bind to the enzyme.

    • Initiate PARylation: Start the reaction by adding the biotinylated-NAD+ substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction. Add a streptavidin-conjugated fluorophore (e.g., Europium) that binds to the biotinylated PAR chains formed on the protein.

    • Data Analysis: Read the fluorescence signal using a microplate reader. The signal is proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cellular Cytotoxicity Assay

This assay measures the ability of a compound to kill or inhibit the growth of cancer cells.

  • Causality and Rationale: This secondary assay validates that the enzymatic inhibition observed translates into a desired biological effect (cell death) in a cellular context. Using paired cell lines (e.g., BRCA2-deficient DLD-1 and BRCA2-proficient DLD-1) is crucial to demonstrate the synthetic lethality mechanism and selectivity for HR-deficient cancers. [6]

  • Methodology:

    • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MX-1, MDA-MB-436 for BRCA-deficient models) in appropriate media. [8]Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [9] 2. Compound Treatment: Treat the cells with a range of concentrations of the test analogs for a period of 72-96 hours.

    • Viability Assessment (MTT Assay):

      • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals. [9] * Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [9]

cluster_primary Primary Screening: Target Engagement cluster_secondary Secondary Screening: Cellular Efficacy cluster_tertiary Mechanism Validation start Synthesized 1,8-Naphthyridine Analogs parp_assay In Vitro PARP1/2 Enzymatic Assay start->parp_assay Test Analogs ic50_enz Determine Enzymatic IC50 parp_assay->ic50_enz cell_assay Cytotoxicity Assay (e.g., MTT on BRCA-mutant cells) ic50_enz->cell_assay Potent Hits Advance ic50_cell Determine Cellular IC50 cell_assay->ic50_cell paired_cell_assay Paired Cell Line Assay (BRCA-mutant vs. BRCA-wildtype) ic50_cell->paired_cell_assay Active Compounds Advance selectivity Confirm Synthetic Lethality & Selectivity paired_cell_assay->selectivity lead_id Lead Candidate Identification selectivity->lead_id

Caption: Workflow for evaluating the efficacy of novel PARP inhibitors.

Conclusion and Future Directions

The 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one scaffold represents a highly promising class of compounds for the development of novel anticancer agents, particularly as PARP inhibitors. The available data on related analogs demonstrate that strategic modifications to this core can yield compounds with potent, sub-micromolar cytotoxic activity against a range of cancer cell lines. [10][11]The key to advancing these compounds lies in a rigorous, systematic evaluation of their structure-activity relationships.

Future research should focus on synthesizing a focused library of 7-(aminomethyl) analogs with diverse side chains to probe the chemical space for improved potency and selectivity, not only between PARP1 and PARP2 but also to minimize off-target effects. Advanced studies should also investigate the "PARP trapping" potential of these compounds, a mechanism whereby the inhibitor locks the PARP enzyme onto DNA, which is a significant contributor to cytotoxicity. [8]Ultimately, a combination of rational design, robust in vitro screening, and subsequent in vivo evaluation in relevant cancer models will be essential to unlock the full therapeutic potential of this important chemical class.

References

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2018). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Journal of Heterocyclic Chemistry, 55(1), 173-182. Available from: [Link]

  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. (2023). Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. Egyptian Journal of Chemistry, 66(2), 241-267. Available from: [Link]

  • Madaan, A., Verma, R., Kumar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(10), 689-703. Available from: [Link]

  • Trivedi, A., Kumar, A., Singh, V. P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available from: [Link]

  • Sharma, B. K., Sarbhai, K., Singh, P., & Sharma, S. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 636-642. Available from: [Link]

  • ResearchGate. The structure–activity relationships for 1,8-naphthyridine derivatives. Available from: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Available from: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. Available from: [Link]

  • Google Patents. CN119487027A - Compounds as PARP1 inhibitors.
  • Wieck, J., Michalek, M., Gedschold, A., et al. (2021). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Medicinal Chemistry, 12(5), 789-795. Available from: [Link]

  • Chen, Y., Zeng, Y., Liang, G., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273. Available from: [Link]

  • Al-romaizan, A. N., Al-deeb, O. A., & El-Emam, A. A. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]

  • Kurgina, T. A., Anarbaev, R. O., Sukhanova, M. V., & Lavrik, O. I. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13038. Available from: [Link]

  • Wang, Y., Li, M., Chou, H., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 81(4), 1076-1086. Available from: [Link]

  • Lee, E. H., & Park, J. H. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(15), 3717. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 928399. Available from: [Link]

Sources

A Comparative Guide to the NMR Spectra of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one and its Free Base

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is a heterocyclic compound of significant interest, and like many amine-containing molecules, it can exist in both a free base form and as a salt, commonly a hydrochloride. The protonation state of the aminomethyl group dramatically influences the molecule's physicochemical properties, including solubility, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these forms. This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR spectra of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one and its hydrochloride salt, supported by fundamental principles of NMR theory and established experimental protocols.

The Critical Distinction: Free Base vs. Hydrochloride Salt

The conversion of the basic aminomethyl group to its hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of a compound. This protonation, however, alters the electronic environment of the entire molecule, leading to predictable and observable changes in its NMR spectrum. Understanding these spectral differences is crucial for confirming the identity and purity of a sample, as well as for studying its behavior in different environments.

The equilibrium between the free base and its protonated form is depicted below. The addition of an acid, such as hydrochloric acid, shifts the equilibrium towards the formation of the ammonium salt.

Caption: Equilibrium between the free base and hydrochloride salt of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Predicted ¹H NMR Spectral Comparison: A Tale of Two Forms

The most significant changes in the ¹H NMR spectrum upon protonation of the aminomethyl group are expected for the protons on and near the nitrogen atom. The electron-withdrawing inductive effect of the newly formed positive charge on the nitrogen atom causes a deshielding of adjacent protons, resulting in a downfield shift (an increase in ppm).[1][2]

Proton Assignment Free Base (Predicted δ, ppm) Hydrochloride Salt (Predicted δ, ppm) Expected Change
H-α (CH₂)~ 3.8 - 4.2~ 4.2 - 4.6Downfield shift
H-β (NH₂)Broad, ~ 1.5 - 3.0Broad, ~ 7.5 - 8.5 (as NH₃⁺)Significant downfield shift
Aromatic Protons~ 6.5 - 8.5~ 6.6 - 8.7Minor downfield shifts
N1-HBroad, ~ 11.0 - 12.0Broad, ~ 11.2 - 12.2Minor downfield shift

Analysis of Expected ¹H NMR Shifts:

  • Aminomethyl Protons (H-α): The methylene protons adjacent to the amino group are expected to experience a noticeable downfield shift of approximately 0.4-0.6 ppm upon protonation. This is a direct consequence of the increased electronegativity of the nitrogen atom when it becomes positively charged.

  • Amino Protons (H-β): In the free base, the NH₂ protons typically appear as a broad singlet that can exchange with deuterium. Its chemical shift is highly dependent on solvent, concentration, and temperature.[3] Upon formation of the hydrochloride salt, these protons become part of an NH₃⁺ group. These ammonium protons are significantly more deshielded and are expected to appear much further downfield, often in the 7.5-8.5 ppm region. Their signal will also likely be broad and will readily exchange with D₂O.

  • Aromatic Protons: The protons on the 1,8-naphthyridin-2-one ring system will be less affected than the aminomethyl protons. However, minor downfield shifts are anticipated due to the overall electron-withdrawing effect of the -CH₂NH₃⁺ substituent. The magnitude of these shifts will vary depending on the proton's proximity and electronic relationship to the aminomethyl group.[4][5]

  • N1-H Proton: The lactam N-H proton is already significantly deshielded due to its amide character and participation in hydrogen bonding. A minor downfield shift may be observed upon protonation of the side chain.

Predicted ¹³C NMR Spectral Comparison: Unveiling Carbon Skeleton Changes

The changes in the ¹³C NMR spectrum upon protonation are also governed by the inductive effect of the positively charged nitrogen. The effect is most pronounced at the carbon atom directly attached to the nitrogen and diminishes with distance.

Carbon Assignment Free Base (Predicted δ, ppm) Hydrochloride Salt (Predicted δ, ppm) Expected Change
C-α (CH₂)~ 45 - 50~ 48 - 53Downfield shift
Aromatic Carbons~ 110 - 160~ 110 - 162Minor shifts
C=O~ 160 - 165~ 160 - 165Minimal change

Analysis of Expected ¹³C NMR Shifts:

  • Aminomethyl Carbon (C-α): The carbon of the methylene group directly bonded to the nitrogen will exhibit the most significant downfield shift in the ¹³C NMR spectrum, typically in the range of 3-5 ppm. This is a reliable indicator of protonation at the adjacent nitrogen.

  • Aromatic Carbons: The carbons of the naphthyridinone ring will experience smaller shifts, with those closer to the aminomethyl substituent being more affected.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is least likely to be significantly affected by the protonation state of the distant aminomethyl group.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is intrinsically linked to the quality of the sample preparation.[6] The following protocols outline the key steps for preparing and analyzing samples of both the free base and hydrochloride salt of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Protocol 1: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For the free base, CDCl₃ or DMSO-d₆ are common choices. For the hydrochloride salt, which is generally more polar, DMSO-d₆ or D₂O are often suitable. The use of deuterated solvents is crucial to avoid large solvent signals that can obscure the analyte's peaks and to provide a deuterium signal for the spectrometer's lock system.[7]

  • Sample Concentration:

    • For ¹H NMR, dissolve 2-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[8]

    • For ¹³C NMR, a more concentrated sample of 10-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Preparation of the Free Base from the Salt (if necessary):

    • Dissolve the hydrochloride salt in a minimal amount of water.

    • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise until the solution is slightly basic (pH ~8-9).

    • Extract the free base into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and evaporate the solvent under reduced pressure to obtain the free base.

    • Prepare the NMR sample as described in steps 1 and 2.

  • Sample Filtration: To ensure high-resolution spectra, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[8][9]

  • Use of an Internal Standard: For accurate chemical shift referencing, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents (defined as 0.00 ppm).[10]

G cluster_workflow NMR Sample Preparation Workflow A Weigh Compound (2-10 mg for ¹H, 10-50 mg for ¹³C) B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Add Internal Standard (e.g., TMS) B->C D Filter into NMR Tube C->D E Cap and Invert to Mix D->E F Ready for NMR Analysis E->F

Sources

Safety Operating Guide

Navigating the Safe Handling of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride (CAS Number: 2253640-36-5), a compound requiring meticulous handling due to its potential hazards.[1] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is critical. 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride is classified with the following GHS hazard codes: H302 + H312 + H332 (Acute toxicity - oral, dermal, and inhalation), H315 (Skin irritation), H319 (Serious eye irritation), and H336 (Specific target organ toxicity — single exposure).[1] These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH standards.[2]Chemical-resistant nitrile gloves.Standard laboratory coat.[2]Required if handled outside of a certified chemical fume hood or if dust generation is likely. A NIOSH-approved N95 dust mask or higher is recommended.
Large-Scale Operations or Bulk Handling A face shield in combination with safety goggles.[2]Heavy-duty, chemical-resistant gloves.A chemical-resistant suit or apron over a lab coat.A full-face respirator with an appropriate acid gas and particulate cartridge is recommended.[3][4]
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit.[2]A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.
The Rationale Behind PPE Selection

The requirement for comprehensive PPE stems directly from the compound's GHS classifications. The acute toxicity and irritant properties demand robust barriers to prevent contact with skin, eyes, and the respiratory system. The hydrochloride salt form also suggests the potential for the release of hydrogen chloride gas, particularly under acidic conditions, further emphasizing the need for respiratory protection.[3][5]

Procedural Guidance: A Step-by-Step Approach

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.

Pre-Handling Checklist
  • Engineering Controls Verification: Ensure a certified chemical fume hood is available and functioning correctly.[5] The work area should be well-ventilated.

  • Emergency Equipment Accessibility: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[2]

  • Gather All Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and potential for spills.

Donning and Doffing PPE: A Critical Sequence

The order of donning and doffing PPE is a critical control point to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves dof2 2. Goggles/Face Shield dof1->dof2 dof3 3. Lab Coat dof2->dof3 dof4 4. Respirator dof3->dof4

Caption: The prescribed sequence for donning and doffing PPE to minimize exposure risk.

Weighing and Transferring the Compound
  • Perform in a Fume Hood: All manipulations of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.[5]

  • Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create dust.

  • Immediate Containment: Tightly seal the source container immediately after use.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give large quantities of water to drink.[6] Seek immediate medical attention.

Spill Response Protocol

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent pads) ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize for acidic components collect Collect Spill Debris into a Labeled Hazardous Waste Container contain->collect neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Incident Report dispose->end

Caption: A stepwise workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedures

All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste pickup and disposal.[7][8] Do not dispose of this chemical down the drain or in the regular trash.

References

  • 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. NextSDS. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one. PubChem. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Hazardous Drug Disposal. U.S. Department of Veterans Affairs. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one hydrochloride. Anax Laboratories. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.